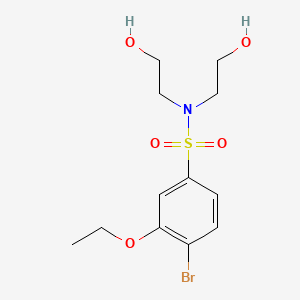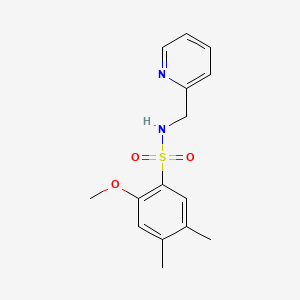
4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide, also known as EPPBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. EPPBS has shown promising results in various research studies, making it a popular choice among researchers.
作用機序
The mechanism of action of 4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in various biological processes. 4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in various tissues. It has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in various animal models. 4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide has several advantages for lab experiments. It is a highly specific inhibitor of certain enzymes and proteins, making it a useful tool in the study of various biological processes. It is also relatively easy to synthesize and purify, making it readily available for research. However, 4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide has some limitations. It may not be effective in all biological systems, and its effects may be dose-dependent. Additionally, 4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide may have off-target effects, which may complicate its use in certain experiments.
将来の方向性
There are several future directions for research on 4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide. One area of research is the development of new drugs based on the structure of 4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide. Another area of research is the study of the molecular mechanisms underlying the biological effects of 4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide. Additionally, 4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide may have applications in the development of new diagnostic tools for various diseases. Further research is needed to fully understand the potential of 4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide in scientific research.
合成法
The synthesis of 4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide involves the reaction of 4-ethoxy-3-(propan-2-yl)benzenesulfonyl chloride with 1-phenylethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The purity of the final product is analyzed using various techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide has been extensively studied for its potential applications in scientific research. It has shown promising results in various research studies, making it a popular choice among researchers. 4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide has been used in studies related to cancer, inflammation, and neurodegenerative diseases. It has also been used as a tool in the development of new drugs.
特性
IUPAC Name |
4-ethoxy-N-(1-phenylethyl)-3-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-5-23-19-12-11-17(13-18(19)14(2)3)24(21,22)20-15(4)16-9-7-6-8-10-16/h6-15,20H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUOTRHRVVDCQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methylbenzenesulfonamide](/img/structure/B602900.png)
![N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B602902.png)
![N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B602904.png)
![2,5-diethoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B602906.png)
![4-bromo-N-[1-(hydroxymethyl)propyl]-3-methylbenzenesulfonamide](/img/structure/B602908.png)
![4-chloro-N-[1-(hydroxymethyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B602909.png)
![N-[1-(hydroxymethyl)propyl]-2,5-dimethoxy-4-methylbenzenesulfonamide](/img/structure/B602910.png)